

Application Notes and Protocols: Synthesis of 6-(3-Methoxyphenyl)pyrimidin-4-ol

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Compound of Interest

Compound Name: 6-(3-Methoxyphenyl)pyrimidin-4-ol

Cat. No.: B1493692

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Abstract

These application notes provide a detailed protocol for the synthesis of **6-(3-Methoxyphenyl)pyrimidin-4-ol**, a heterocyclic compound of interest in medicinal chemistry. Pyrimidine derivatives are a significant class of compounds in drug discovery, known for a wide range of biological activities.^{[1][2]} This document outlines a two-step synthetic route, starting from 3'-methoxyacetophenone and diethyl oxalate, followed by cyclocondensation with formamidine acetate. The protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

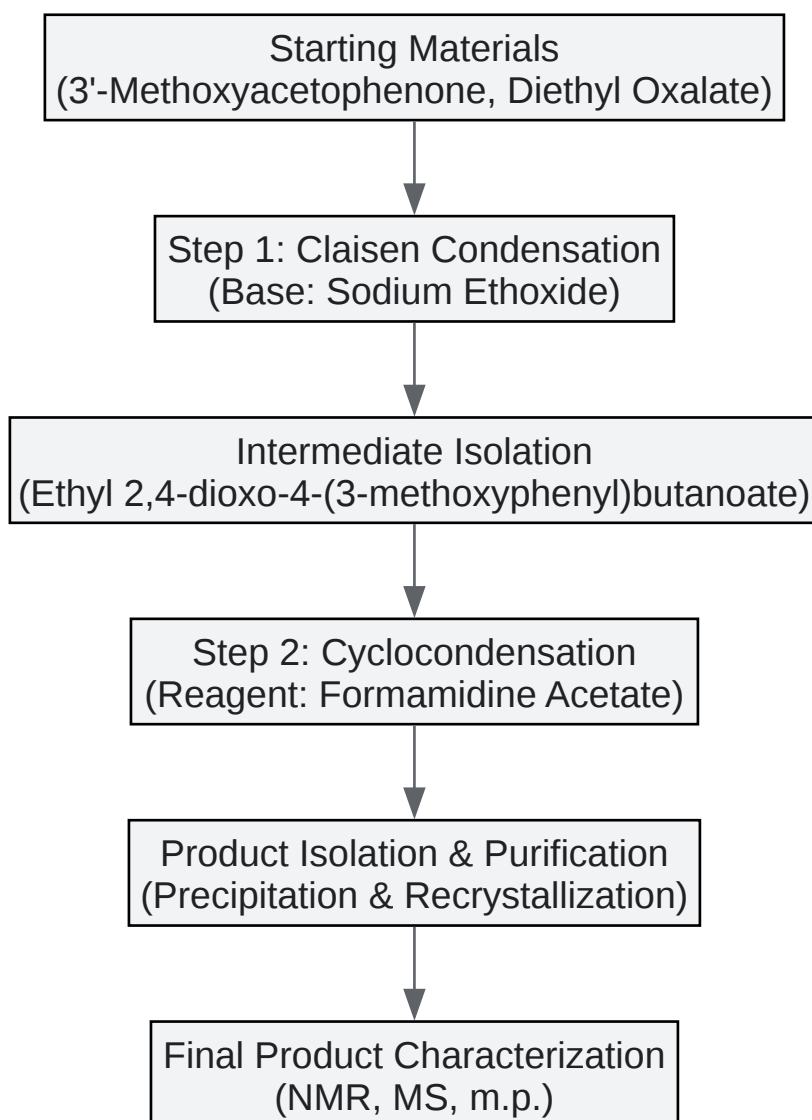
The pyrimidine scaffold is a core structure in numerous biologically active molecules and therapeutic agents.^[3] The synthesis of novel pyrimidine derivatives is a key focus in medicinal chemistry to explore new pharmacological activities.^{[1][3]} This protocol details a reliable method for preparing **6-(3-Methoxyphenyl)pyrimidin-4-ol**, a compound that can serve as a precursor for more complex molecules in drug discovery programs. The synthesis involves an initial Claisen condensation to form a β -ketoester intermediate, which is then cyclized to yield the target pyrimidine ring.

Synthetic Pathway Overview

The overall synthesis is a two-step process:

- Step 1: Claisen Condensation. Reaction of 3'-methoxyacetophenone with diethyl oxalate in the presence of a strong base (sodium ethoxide) to yield the intermediate, ethyl 2,4-dioxo-4-(3-methoxyphenyl)butanoate.
- Step 2: Cyclocondensation. Reaction of the β -ketoester intermediate with formamidine acetate in the presence of a base to form the final product, **6-(3-Methoxyphenyl)pyrimidin-4-ol**.

Logical Workflow



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Caption: Overall experimental workflow for the synthesis of **6-(3-Methoxyphenyl)pyrimidin-4-ol**.

Data Summary

Table 1: Starting Materials and Reagents

Compound Name	Formula	MW (g/mol)	Moles (mmol)	Amount Used	Supplier
3'-Methoxyacetophenone	C ₉ H ₁₀ O ₂	150.17	50.0	7.51 g (7.1 mL)	Sigma-Aldrich
Diethyl Oxalate	C ₆ H ₁₀ O ₄	146.14	55.0	8.04 g (7.4 mL)	Sigma-Aldrich
Sodium Ethoxide	C ₂ H ₅ NaO	68.05	110.0	7.49 g	Sigma-Aldrich
Formamidine Acetate	C ₃ H ₈ N ₂ O ₂	104.11	50.0	5.21 g	Sigma-Aldrich
Ethanol (anhydrous)	C ₂ H ₅ OH	46.07	-	250 mL	Fisher Scientific
Diethyl Ether (anhydrous)	(C ₂ H ₅) ₂ O	74.12	-	100 mL	Fisher Scientific
Hydrochloric Acid (conc.)	HCl	36.46	-	As needed	VWR Chemicals
Sodium Bicarbonate	NaHCO ₃	84.01	-	As needed	VWR Chemicals

Table 2: Product Characterization Data

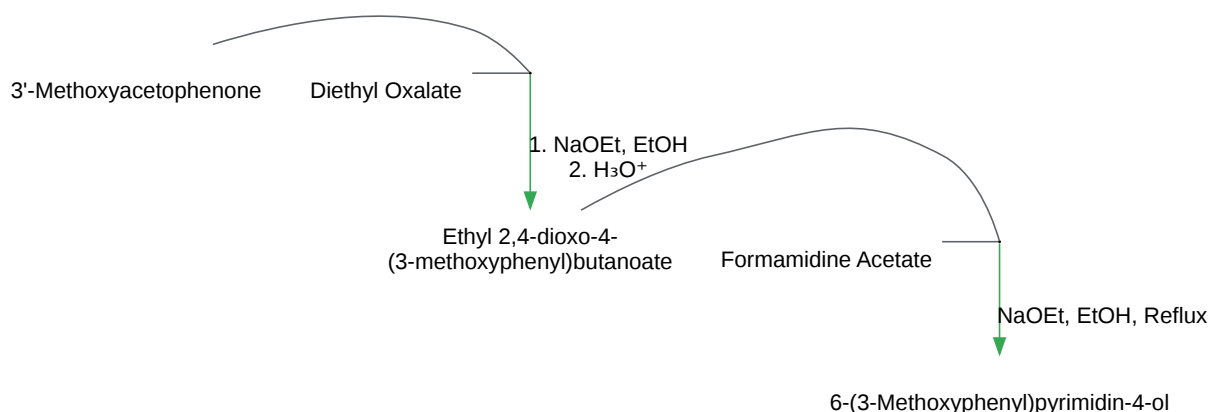
Compound Name	Formula	MW (g/mol)	Appearance	Yield (%)	Melting Point (°C)
6-(3-Methoxyphenyl)pyrimidin-4-ol	C ₁₁ H ₁₀ N ₂ O ₂	202.21	Off-white solid	65-75	228-232

Experimental Protocols

Synthesis of Ethyl 2,4-dioxo-4-(3-methoxyphenyl)butanoate (Intermediate)

- Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (150 mL).
- Base Preparation: Carefully add sodium metal (2.53 g, 110.0 mmol) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely. Alternative: Use commercially available sodium ethoxide (7.49 g, 110.0 mmol).
- Addition of Reactants: To the cooled sodium ethoxide solution, add a mixture of 3'-methoxyacetophenone (7.51 g, 50.0 mmol) and diethyl oxalate (8.04 g, 55.0 mmol) dropwise over 30 minutes while maintaining the temperature below 30°C.
- Reaction: Stir the resulting orange-yellow suspension at room temperature for 12-16 hours.
- Workup: Pour the reaction mixture into ice-cold water (300 mL). Acidify the aqueous solution to pH 3-4 with concentrated HCl.
- Isolation: The precipitated yellow solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude intermediate. This intermediate is typically used in the next step without further purification.

Synthesis of 6-(3-Methoxyphenyl)pyrimidin-4-ol (Final Product)



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References

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